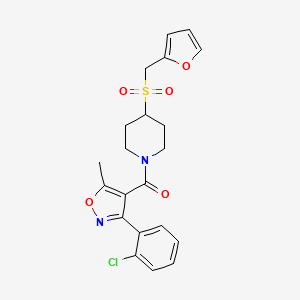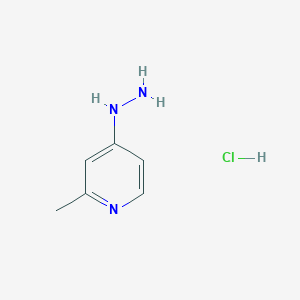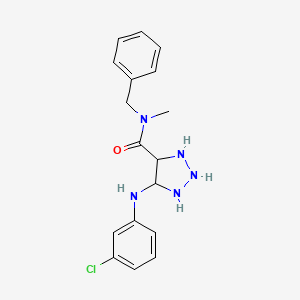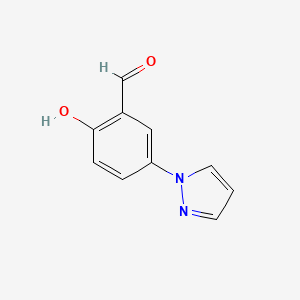![molecular formula C9H14Cl2N2 B2495284 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride CAS No. 2138198-80-6](/img/structure/B2495284.png)
1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridoazepine derivatives often involves complex organic reactions. One method for synthesizing closely related compounds involves intramolecular Friedel-Crafts alkylation, starting from dibenzazepine precursors. This approach has been used to prepare a variety of benzo[b]pyrimido[5,4-f]azepine derivatives with different substituents, demonstrating the versatility of this synthetic strategy (Acosta et al., 2015).
Molecular Structure Analysis
The molecular structure of pyridoazepine derivatives often features a boat-type conformation of the azepine ring, with variations in the orientation of substituents affecting the overall molecular geometry. The supramolecular assemblies of these compounds can involve various non-covalent interactions, including hydrogen bonds and π-π stacking, which influence their crystalline structures (Acosta et al., 2015).
Applications De Recherche Scientifique
Synthetic Relevance and Biological Activity
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which share structural motifs with pyrido[3,4-b]azepine, are privileged structures in medicinal chemistry due to their broad biological activity. Their synthesis, biological activities including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, and importance as synthetic precursors for other biologically active compounds highlight their relevance in drug discovery and development (Chalán-Gualán et al., 2022).
Catalytic Synthesis Applications
The pyranopyrimidine core, similar to the structure of interest, is pivotal in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds utilizing hybrid catalysts, including organocatalysts and nanocatalysts, emphasizes the synthetic versatility and the potential of related heterocyclic scaffolds in drug development (Parmar et al., 2023).
Azepine and Azepane in Pharmacology
The review on azepine, azepane, and azepinone compounds discusses their significant pharmacological and therapeutic implications. These compounds, including derivatives that might structurally resemble "1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride", have been explored for various synthetic, reaction, and biological properties, indicating vast potential for future research and application in medicinal chemistry (Kaur et al., 2021).
Pharmaceutical Significance of Azepane-based Motifs
Azepane-based compounds exhibit a wide range of pharmacological properties and are crucial for new therapeutic agent discovery. Over 20 azepane-based drugs have been FDA approved, used for treating various diseases. This underscores the importance of researching compounds like "1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride" for potential pharmaceutical applications (Zha et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-5-11-9-7-10-6-4-8(9)3-1;;/h4,6-7,11H,1-3,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBMWPMLUZYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)



![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)